
2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 g/mol . The compound is solid in its physical form . The IUPAC name for this compound is 2-(2-methoxyphenyl)cyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12O3/c1-14-10-5-3-2-4-7(10)8-6-9(8)11(12)13/h2-5,8-9H,6H2,1H3,(H,12,13) . The canonical SMILES structure is COC1=CC=CC=C1C2CC2C(=O)O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.21 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has three rotatable bonds . The exact mass and monoisotopic mass of the compound are 192.078644241 g/mol . The topological polar surface area is 46.5 Ų . The compound has a complexity of 227 .Aplicaciones Científicas De Investigación
Synthesis and Application in Flavor Chemistry
Lu Xin-y (2013) synthesized 2-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, a variant of the target compound, from 2-methoxystyrene. This synthesis provides a potential route for large-scale production and could have applications in flavor chemistry due to its novel tobacco flavor characteristics (Lu Xin-y, 2013).
Antiproliferative Activity
J. Lu et al. (2021) synthesized a compound related to 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid, showing significant inhibitory activity against some cancer cell lines. This highlights the compound's potential in developing anticancer therapies (J. Lu et al., 2021).
Antimicrobial and Antioxidant Studies
K. Raghavendra et al. (2016) conducted antimicrobial and antioxidant studies on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, related to the target compound. The study revealed significant antibacterial and antifungal properties, as well as profound antioxidant potential (K. Raghavendra et al., 2016).
Spectroscopic and Calorimetric Studies
H. Ikeda et al. (2003) investigated 2-(dideuteriomethylene)-1,1-bis(4-methoxyphenyl)cyclopropane, closely related to the target compound, through photoinduced electron transfer photoreactions. These studies are essential for understanding the compound's chemical properties and reactivity (H. Ikeda et al., 2003).
Stereocontrolled Synthesis
M. Baird et al. (2001) explored the stereocontrolled synthesis of compounds similar to 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. This research is significant for creating specific stereochemical configurations in pharmaceuticals and chemical products (M. Baird et al., 2001).
Oxidation Studies
M. Bietti and A. Capone (2008) studied the one-electron oxidation of compounds structurally similar to 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. This research is crucial for understanding the compound's stability and reactivity under oxidative conditions (M. Bietti & A. Capone, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-5-3-2-4-7(10)8-6-9(8)11(12)13/h2-5,8-9H,6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTOSVJYKMLFEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553514 |
Source


|
| Record name | 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
92016-93-8 |
Source


|
| Record name | 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

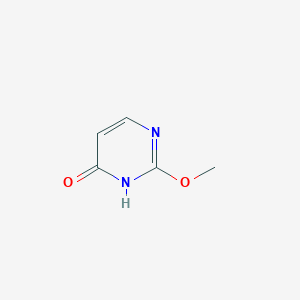
![10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole](/img/structure/B1355334.png)
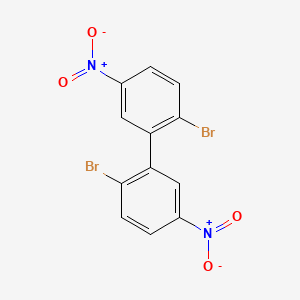


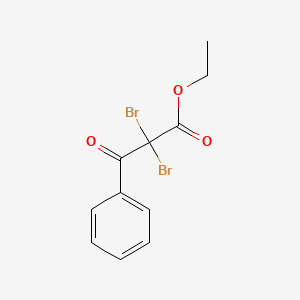

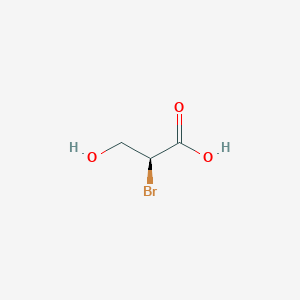
![6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B1355353.png)
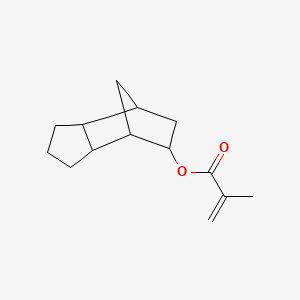
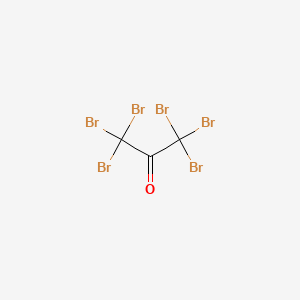
![5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B1355357.png)
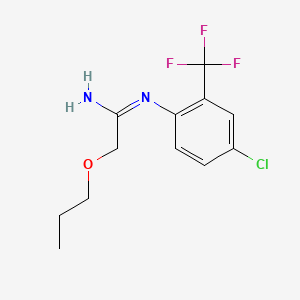
![[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1355359.png)